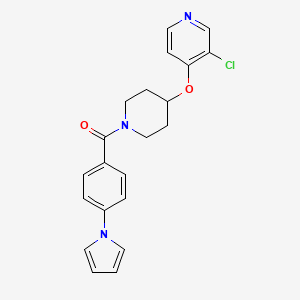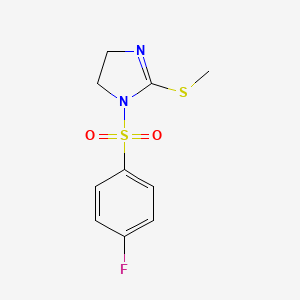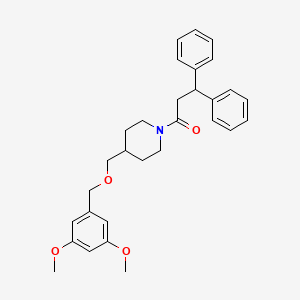
8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9BrFN and its molecular weight is 230.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives
- Research has revealed a synthesis route for 8-fluoro-3,4-dihydroisoquinoline, a precursor for various tetrahydroisoquinoline derivatives. These derivatives are potential building blocks for drugs targeting the central nervous system. The synthesis involves ortho-lithiation reactions and subsequent transformations (Hargitai et al., 2018).
Brominated Tetrahydroisoquinolines from Red Algae
- A study isolated new brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides. These compounds were semi-synthesized using a brominated tyrosine derivative as the starting material. This highlights the natural occurrence and potential biological relevance of brominated tetrahydroisoquinolines (Ma et al., 2007).
Reductive Amination for Tetrahydroisoquinoline Synthesis
- The synthesis of various tetrahydroisoquinolines, including 7-bromo-1,2,3,4-tetrahydroisoquinoline, has been described. The process involves the lithiation of certain amines followed by formylation and reductive amination. This study provides insights into the chemical synthesis and transformations of brominated tetrahydroisoquinolines (Zlatoidský & Gabos, 2009).
Crystal Structures and Spectral Characterization
Crystal Structures and In Vitro Cytotoxic Studies
- A study on 8-hydroxyquinoline derivatives, including brominated compounds, delved into their crystal structures, spectral characterization, and in vitro cytotoxic studies. These compounds showed enhanced antiproliferative activity against certain cancer cell lines, indicating their potential in medicinal applications (Kotian et al., 2021).
Drug Discovery and Synthesis Optimization
Telescoping Process in Drug Discoveries
- The telescoping process was introduced in the synthesis of a key intermediate used in drug discoveries. This improved method reduced the number of isolation processes and increased the total yield of the compound, demonstrating the importance of optimizing synthesis routes in drug development (Nishimura & Saitoh, 2016).
Medicinal Applications
Inhibitors of CNS Epinephrine Biosynthesis
- Research on (R)-(+)-3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines has shown their potential as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). This indicates their relevance in medicinal chemistry, particularly in the context of central nervous system disorders (Grunewald et al., 2005).
Mecanismo De Acción
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s physical and chemical properties. For instance, the compound’s solubility and stability can affect its absorption and bioavailability .
The action of “8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline” could also be influenced by various environmental factors. For example, factors such as temperature and pH could potentially affect the compound’s stability and activity .
Propiedades
IUPAC Name |
8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-2,12H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDJZKIRJUTAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780581-08-9 |
Source


|
| Record name | 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2479601.png)
![2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2479602.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479604.png)





![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2479615.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2479618.png)
![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid](/img/structure/B2479620.png)

